molecular formula C12H17N3O2 B8478964 6-(Piperidin-4-ylamino)-nicotinic acid methyl ester

6-(Piperidin-4-ylamino)-nicotinic acid methyl ester

Cat. No.: B8478964
M. Wt: 235.28 g/mol
InChI Key: OOIXBIGTZOSQSI-UHFFFAOYSA-N
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Description

6-(Piperidin-4-ylamino)-nicotinic acid methyl ester is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 6-(piperidin-4-ylamino)pyridine-3-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-17-12(16)9-2-3-11(14-8-9)15-10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3,(H,14,15)

InChI Key

OOIXBIGTZOSQSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)NC2CCNCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methyl 6-[(1-benzyl-4-piperidyl)amino]nicotinate (4.2 g) in MeOH (50 ml) was hydrogenated over 10% palladium-carbon (1.5 g) under an atmospheric pressure of hydrogen at ambient temperature under stirring for 15 hours. After removal of the catalyst and solvent was evaporated in vacuo and the residue was triturated with AcOEt and IPE. The precipitate was collected by filtration to give methyl 6-(4-piperidylamino)nicotinate (1.77 g).
Name
methyl 6-[(1-benzyl-4-piperidyl)amino]nicotinate
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ammonium formate (4.9 g, 67.2 mmol) was added to a solution of (39) (4.2 g, 12.9 mmol) in 100 mL of absolute ethanol. The mixture was purged with argon then palladium (0.9 g, 5% on activated carbon) was added. The resulting mixture was heated to 80° C. and maintained at that temperature for 12 h. After cooling to 25° C., the mixture was filtered through celite and the filtrate was concentrated in vacuo. The residue was cooled to 0° C. and saturated Na2CO3 (100 mL) was added. The resulting mixture was stirred for 30 min at 0° C. then was extracted with EtOAc (3×50 mL). The combined organic layers were dried (Na2SO4), filtered, and concentrated in vacuo to give 2.6 g (86%) of the title compound; 1H NMR (CDCl3) δ 8.55 (s, 1H), 7.78 (d, 1H, J=8.9), 7.35 (d, 1H, J=7.3), 6.49 (d, 1H, J=8.9), 3.77 (m, 4H), 3.12 (s, 1H), 2.94 (m, 2H), 2.52 (m, 2H), 1.82 (m, 2H), 1.29 (m, 2H); 13C NMR (CDCl3) δ 165.7, 160.2, 150.8, 136.7, 112.7, 107.5, 51.1, 48.0, 45.0, 33.0; HRMS (FAB) m/z 236.1392 (M+H)+ (C12H17N3O2, requires 236.1399).
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
( 39 )
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
86%

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